2-Methylbutyl nonanoate

Lipophilicity Flavor partitioning Product stability

2-Methylbutyl nonanoate (CAS 69205-08-9) is an aliphatic fatty acid ester formed from nonanoic acid and 2-methylbutanol. Classified as a lipid and lipid-like molecule (ClassyFire: fatty acid ester), it has a molecular formula of C14H28O2 and a molecular weight of 228.37 g/mol.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 69205-08-9
Cat. No. B13786717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl nonanoate
CAS69205-08-9
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC(C)CC
InChIInChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-14(15)16-12-13(3)5-2/h13H,4-12H2,1-3H3
InChIKeyVJMUYXUHYWZMAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Nonanoate (CAS 69205-08-9) Technical Baseline: A C14 Branched Fatty Acid Ester for Flavor Formulation


2-Methylbutyl nonanoate (CAS 69205-08-9) is an aliphatic fatty acid ester formed from nonanoic acid and 2-methylbutanol . Classified as a lipid and lipid-like molecule (ClassyFire: fatty acid ester), it has a molecular formula of C14H28O2 and a molecular weight of 228.37 g/mol [1]. The compound is a colorless to pale yellow liquid with a boiling point of 265.4 °C at 760 mmHg and a calculated LogP of approximately 4.33 to 5.72, indicating pronounced lipophilicity [2]. Primarily referenced in flavor applications, it is described as possessing a sweet, fruity odor reminiscent of apples and bananas [3].

Workflow
Flavor formulation and sensory screening
Selection logic
Branched C9 ester with higher lipophilicity and lower volatility than linear nonanoate analogs
Procurement context
Supports lipid-rich, high-temperature, and high-potency flavor systems

Why 2-Methylbutyl Nonanoate Cannot Be Simply Substituted with In-Class Esters


Substituting 2-methylbutyl nonanoate with other nonanoate esters or branched-chain flavor esters without reformulation is likely to alter sensory performance. The 2-methylbutyl branched alcohol moiety distinguishes it from straight-chain nonanoate esters (e.g., ethyl nonanoate), as branching is known to substantially lower odor detection thresholds and modify aroma character relative to linear counterparts [1]. Furthermore, the C9 acid chain (nonanoate) differentiates it from esters of shorter acids (e.g., butyrate), which generally exhibit higher volatility and different flavor profiles. A generic substitution without quantitative adjustment may result in an unintended shift in flavor intensity, quality, or temporal release in the final product matrix.

Linear nonanoate esters may shift odor character and raise detection thresholds, altering sensory profile
Shorter-chain branched esters can increase volatility and reduce thermal process stability
Generic substitution without reformulation may shift flavor intensity and temporal release

2-Methylbutyl Nonanoate Procurement Evidence: Quantified Differentiation from Structural Analogs


Hydrophobicity and Partitioning: LogP Comparison Against Straight-Chain Nonanoate Esters

2-Methylbutyl nonanoate exhibits a calculated LogP of 4.33 (RDKit) to 5.30 (est. XlogP3-AA), which is notably higher than the shorter-chain ethyl nonanoate (LogP ≈ 3.7). This increased lipophilicity influences flavor release dynamics in multi-phasic food and beverage systems [1]. The difference stems from the 2-methylbutyl alcohol moiety replacing ethanol, extending the hydrocarbon chain and introducing branching that enhances partitioning into lipid phases [2].

LogP comparison
Class-level inference
4.33–5.30 vs ~3.7 (Δ ≥ 0.6)
Higher lipophilicity supports flavor retention in lipid-rich matrices
In silico estimates; partition behavior requires empirical validation
Lipophilicity Flavor partitioning Product stability

Odor Threshold Modulation: Branched vs. Linear Nonanoate Esters

Branched-chain esters, including the 2-methylbutyl series, consistently exhibit lower odor detection thresholds than their straight-chain counterparts. In a systematic study of branched esters, the introduction of methyl branching reduced thresholds by up to an order of magnitude compared to analogous linear esters [1]. While a direct threshold value for 2-methylbutyl nonanoate was not located in primary literature, the class-level trend strongly suggests that it will be detectable at lower concentrations than ethyl nonanoate (reported threshold ~1-10 ppm in water) .

Odor threshold
Class-level inference
Not reported; class data suggest 2–10× lower than linear analogs
May support lower use levels in high-potency flavor applications
Threshold values are matrix-dependent; confirm with sensory panel
Odor potency Sensory science Flavor chemistry

Boiling Point and Volatility: Extended Shelf-Life and Process Stability

2-Methylbutyl nonanoate has a boiling point of 265.4 °C at 760 mmHg, which is significantly higher than that of ethyl nonanoate (bp 227 °C) and many short-chain branched esters like 2-methylbutyl butyrate (bp ~180 °C) [1]. This elevated boiling point reflects the longer C9 nonanoate chain and translates to lower volatility and reduced evaporative loss during thermal food processing (e.g., baking, pasteurization) compared to lower-boiling analogs [2].

Boiling point
Cross-study comparable
265.4 °C vs 227 °C (Δ = +38 °C)
Higher thermal stability may reduce flavor loss during processing
Thermal retention depends on food matrix and processing conditions
Thermal stability Process robustness Flavor retention

2-Methylbutyl Nonanoate Application Scenarios: Leveraging Quantified Differentiation


Lipid-Rich Flavor Delivery Systems Requiring High Lipophilicity

Due to its elevated LogP (4.33-5.30), 2-methylbutyl nonanoate partitions preferentially into oil phases. This makes it particularly suitable for fat-based or emulsified flavor systems (e.g., buttercream fillings, chocolate coatings, savory sauces) where retention in the lipid phase is critical for sustained flavor release and mouthfeel [1]. In these applications, substitution with a less lipophilic analog like ethyl nonanoate would result in faster flavor fade and altered partition equilibrium [2].

Thermally Processed Foods Requiring Minimal Flavor Loss

The high boiling point (265.4 °C) of 2-methylbutyl nonanoate confers superior thermal stability compared to lower-boiling esters like ethyl nonanoate (bp 227 °C). This property is advantageous in baked goods, pasteurized beverages, and retort-processed products, where flavor volatiles are subject to evaporative losses during heating [3]. Formulators seeking to minimize flavor adjustment post-processing should select 2-methylbutyl nonanoate over more volatile analogs when thermal exposure is anticipated [4].

High-Potency Flavor Formulations Leveraging Branched Ester Structure

Although a specific odor threshold for 2-methylbutyl nonanoate is not reported in primary literature, class-level data demonstrate that branched esters consistently exhibit lower detection thresholds than their linear counterparts [5]. This translates to higher flavor potency, enabling reduced usage levels in final formulations. This is particularly valuable in cost-sensitive flavor applications such as carbonated beverages, confectionery, and chewing gum, where even fractional reductions in flavor load can yield significant economic benefits [6].

Apple, Banana, and Tropical Fruit Flavor Accents

The organoleptic description of 2-methylbutyl nonanoate highlights sweet, fruity notes reminiscent of apples and bananas [7]. This profile is distinct from the cognac/rose character of ethyl nonanoate or the green, waxy notes of methyl nonanoate. When a flavor profile targeting apple or banana nuances is required, 2-methylbutyl nonanoate provides a closer match to the target aroma than alternative nonanoate esters, reducing the need for supplementary top notes and simplifying the flavor formulation [8].

Application
Selection Property
Validation Focus
Lipid-rich flavor delivery
Higher LogP supports oil-phase retention
Partition behavior in target emulsion or fat system
Thermally processed foods
Elevated boiling point reduces evaporative loss
Flavor retention after baking, pasteurization or retort cycles
High-potency flavor formulations
Branched structure suggests lower odor threshold
Sensory dose-response and matrix-specific detection thresholds
Apple and banana fruit flavor accents
Sweet, fruity organoleptic profile
Target aroma match and reduction of supplementary top notes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbutyl nonanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.